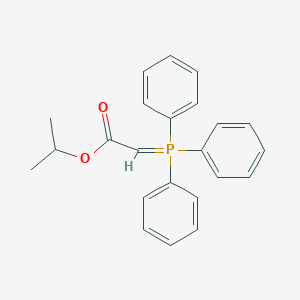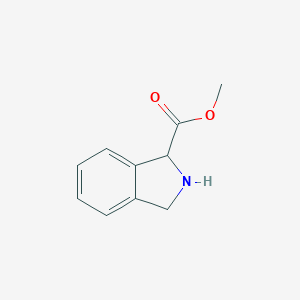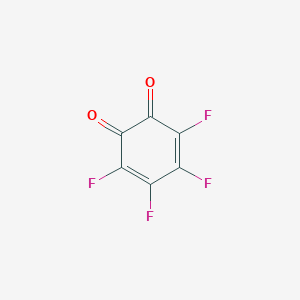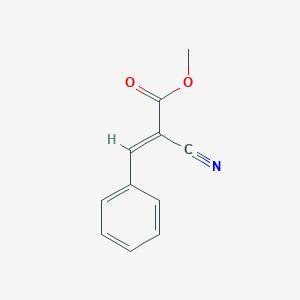
2-シアノ-3-フェニルアクリル酸メチル
説明
Methyl alpha-cyanocinnamate is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamic acid, where the alpha position is substituted with a cyano group and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学的研究の応用
Methyl alpha-cyanocinnamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
Methyl 2-cyano-3-phenylacrylate, also known as (E)-Methyl 2-cyano-3-phenylacrylate, Methyl alpha-cyanocinnamate, or Methyl (E)-2-Cyano-3-phenylacrylate, is a compound with a molecular weight of 187.2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been used as a catalyst in knoevenagel condensation reactions , indicating its potential for reactions requiring acidic or basic sites.
Biochemical Pathways
Its use in knoevenagel condensation reactions suggests that it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
Its role as a catalyst in Knoevenagel condensation reactions suggests that it may facilitate the formation of carbon-carbon bonds .
Action Environment
Its use in reactions requiring acidic or basic sites suggests that ph may be a relevant environmental factor .
準備方法
Synthetic Routes and Reaction Conditions: Methyl alpha-cyanocinnamate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction typically requires a catalyst such as piperidine and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of methyl alpha-cyanocinnamate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reagent addition .
Types of Reactions:
Oxidation: Methyl alpha-cyanocinnamate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alpha-cyano alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alpha-cyano alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
類似化合物との比較
Methyl cinnamate: Similar structure but lacks the cyano group.
Ethyl alpha-cyanocinnamate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-chloro-alpha-cyanocinnamate: Similar structure with an additional chloro substituent.
Uniqueness: Methyl alpha-cyanocinnamate is unique due to the presence of the cyano group at the alpha position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
methyl (E)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFLJOWTRDNCX-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-84-9 | |
| Record name | Cinnamic acid, alpha-cyano-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL ALPHA-CYANOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to Methyl 2-cyano-3-phenylacrylate in the rat body?
A1: Research indicates that Methyl 2-cyano-3-phenylacrylate undergoes a multi-step metabolic process in rats. [, ] It appears to be first hydrolyzed to its corresponding acid, 2-cyano-3-phenylacrylic acid (CPA). [, ] Both CPA and Methyl 2-cyano-3-phenylacrylate then lead to an increase in urinary thioether excretion, suggesting conjugation with sulfur-containing compounds in the body. [, ] Interestingly, this process doesn't seem to significantly increase thiocyanate (SCN-) levels in the urine, indicating a pathway distinct from direct cyanide release. [, ]
Q2: What is the role of glutathione in Methyl 2-cyano-3-phenylacrylate metabolism?
A2: While Methyl 2-cyano-3-phenylacrylate itself doesn't appear to directly react with glutathione (GSH), its metabolite, 2-cyano-3-phenylacrylic acid (CPA), does. [, ] In vitro studies showed that CPA depleted GSH and N-acetylcysteine levels, suggesting a reaction mechanism where CPA might form conjugates with these compounds. [, ] This interaction further supports the proposed metabolic pathway where Methyl 2-cyano-3-phenylacrylate is first converted to CPA before undergoing further metabolism, ultimately leading to increased thioether excretion. [, ]
Q3: Are there specific enzymes involved in Methyl 2-cyano-3-phenylacrylate metabolism?
A3: While specific enzymes haven't been directly identified in the provided research, the involvement of carboxylesterases is suggested. [, ] When researchers administered a carboxylesterase inhibitor, tri-ortho tolyl phosphate, to rats alongside Methyl 2-cyano-3-phenylacrylate, they observed increased urinary SCN- excretion but no significant change in thioether levels. [, ] This observation suggests that blocking carboxylesterases might shunt the metabolic pathway of Methyl 2-cyano-3-phenylacrylate away from thioether formation, potentially towards cyanide release.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


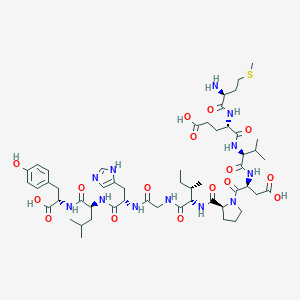
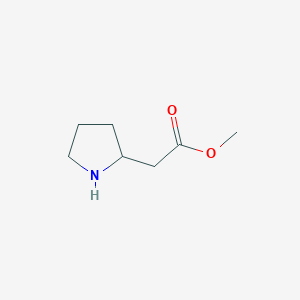
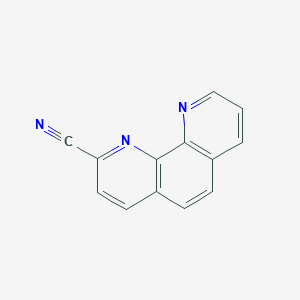


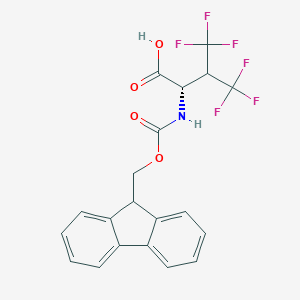
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)


![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)
